3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 2-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce epoxides or other oxidized forms.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to its biological activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one is not well-documented. similar compounds exert their effects by interacting with specific molecular targets and pathways. For example, chalcones are known to inhibit enzymes, modulate signaling pathways, and interact with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one: Lacks the nitro group, which may result in different biological activities.
3-(4-hydroxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one: Has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological properties.
Uniqueness
3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one is unique due to the presence of both methoxy and nitro groups, which can influence its chemical reactivity and biological activities. The combination of these functional groups can result in distinct properties compared to other chalcones.
Properties
CAS No. |
74599-23-8 |
---|---|
Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13NO4/c1-21-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17(19)20/h2-11H,1H3 |
InChI Key |
GLFRBWDJHGYAFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.